(Cyclobutanecarbonyl)valine
Description
(Cyclobutanecarbonyl)valine is a synthetic derivative of the essential branched-chain amino acid valine (C₅H₁₁NO₂; CAS 72-18-4). In this compound, a cyclobutanecarbonyl group replaces the hydrogen atom of valine’s α-amino group, introducing structural rigidity and hydrophobicity. The cyclobutane ring’s inherent strain and planar structure may influence intermolecular interactions, packing efficiency, and steric effects compared to other valine derivatives .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(cyclobutanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
MRMVVMFGJZSUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutanecarbonyl)valine typically involves the reaction of valine with cyclobutanecarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutanecarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyclobutanecarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutanecarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(Cyclobutanecarbonyl)valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (Cyclobutanecarbonyl)valine involves its interaction with specific molecular targets in the body. The compound can influence protein synthesis by incorporating into peptide chains. It may also interact with enzymes involved in metabolic pathways, affecting their activity and function .
Comparison with Similar Compounds
N-Phthaloyl Valine
Structural Differences: The phthaloyl group (a bulky aromatic substituent) replaces valine’s α-amino group, whereas the cyclobutanecarbonyl group is aliphatic and smaller. Functional Impacts:
- Solubility: N-Phthaloyl valine enhances polymer solubility by reducing crystallinity through asymmetric backbone incorporation . (Cyclobutanecarbonyl)valine likely offers moderate solubility due to the cyclobutane ring’s hydrophobicity but may improve processability in non-polar solvents.
- Thermal Stability : Aromatic phthaloyl groups confer high thermal stability (>300°C) in polyamides. The cyclobutanecarbonyl group’s rigidity may similarly elevate glass transition temperature (Tg) but with lower thermal degradation resistance due to aliphatic nature .
- Applications : Both derivatives are used in polymer science, but N-phthaloyl valine is better studied for antioxidant and enzyme-modulating properties in drug-metabolizing systems .
Acetylated Valine Derivatives
Structural Differences: Acetylation replaces valine’s amino group with a linear acyl chain, lacking the cyclobutane ring’s steric constraints. Functional Impacts:
- Acetylated valine allows greater flexibility, favoring β-sheet or α-helix formation depending on context .
- Hydrogen Bonding : Acetylated valine participates in hydrogen bonding via the carbonyl group. The cyclobutane ring may disrupt hydrogen-bond networks due to steric hindrance, reducing aqueous solubility compared to zwitterionic valine .
Valine-Containing Peptides (e.g., L-Valyl-L-Tyrosyl-L-Valine)
Structural Differences: Peptides incorporate valine via peptide bonds, whereas this compound modifies the amino acid itself. Functional Impacts:
- Solubility & Stability : Peptides like L-valyl-L-tyrosyl-L-valine exhibit lower solubility in organic solvents but moderate stability in aqueous media. This compound’s hydrophobicity may limit aqueous solubility but enhance lipid membrane permeability .
- Analytical Parameters : Collision cross-section (CCS) measurements for peptides (e.g., ±2% accuracy in ion mobility spectrometry) could differ for this compound due to altered mass and shape .
Valine in Protein Residues
Structural Differences : Natural valine residues in proteins (e.g., RfaH CTD’s F130V mutant) influence secondary structures. Substitution with this compound introduces steric bulk.
Functional Impacts :
- Secondary Structure : Valine favors α-helix formation over β-sheets. The cyclobutanecarbonyl group’s rigidity may further stabilize α-helices or disrupt β-sheet packing, depending on spatial constraints .
- Thermodynamic Stability : Bulky substituents like cyclobutanecarbonyl could destabilize protein folds by introducing strain, contrasting with natural valine’s role in stabilizing hydrophobic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
